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molecular formula C15H16ClNO3 B8475533 tert-Butyl 4-chloro-7-methoxyquinoline-6-carboxylate CAS No. 1190836-93-1

tert-Butyl 4-chloro-7-methoxyquinoline-6-carboxylate

Cat. No. B8475533
M. Wt: 293.74 g/mol
InChI Key: LXYPTDXVXYTBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304427B2

Procedure details

Similar to the synthesis of compound 1a, from methyl 4-chloro-7-methoxyquinoline-6-carboxylate (300 mg), 3-fluoro-4-nitrophenol (225 mg), N,N-diisopropylethylamine (415 μL), and N-methylpyrrolidin-2-one (1.5 mL), compound 49a was yielded (112 mg, yield: 25%).
Quantity
415 μL
Type
reactant
Reaction Step One
Name
compound 49a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:19][CH3:20])=[C:9]([C:12]([O:14][C:15](C)(C)C)=[O:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.C(N(CC)C(C)C)(C)C.[F:30][C:31]1[CH:32]=[C:33]([CH:51]=[CH:52][C:53]=1[N+:54]([O-:56])=[O:55])[O:34]C1C2C(=CC(OC)=C(C(OC)=O)C=2)N=CC=1>CN1CCCC1=O>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:19][CH3:20])=[C:9]([C:12]([O:14][CH3:15])=[O:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[F:30][C:31]1[CH:32]=[C:33]([OH:34])[CH:51]=[CH:52][C:53]=1[N+:54]([O-:56])=[O:55]

Inputs

Step One
Name
Quantity
415 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
compound 49a
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)OC)OC)C=CC1[N+](=O)[O-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=CC(=C(C=C12)C(=O)OC(C)(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=CC(=C(C=C12)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
Name
Type
product
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08304427B2

Procedure details

Similar to the synthesis of compound 1a, from methyl 4-chloro-7-methoxyquinoline-6-carboxylate (300 mg), 3-fluoro-4-nitrophenol (225 mg), N,N-diisopropylethylamine (415 μL), and N-methylpyrrolidin-2-one (1.5 mL), compound 49a was yielded (112 mg, yield: 25%).
Quantity
415 μL
Type
reactant
Reaction Step One
Name
compound 49a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:19][CH3:20])=[C:9]([C:12]([O:14][C:15](C)(C)C)=[O:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.C(N(CC)C(C)C)(C)C.[F:30][C:31]1[CH:32]=[C:33]([CH:51]=[CH:52][C:53]=1[N+:54]([O-:56])=[O:55])[O:34]C1C2C(=CC(OC)=C(C(OC)=O)C=2)N=CC=1>CN1CCCC1=O>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:19][CH3:20])=[C:9]([C:12]([O:14][CH3:15])=[O:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[F:30][C:31]1[CH:32]=[C:33]([OH:34])[CH:51]=[CH:52][C:53]=1[N+:54]([O-:56])=[O:55]

Inputs

Step One
Name
Quantity
415 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
compound 49a
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(OC2=CC=NC3=CC(=C(C=C23)C(=O)OC)OC)C=CC1[N+](=O)[O-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=CC(=C(C=C12)C(=O)OC(C)(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=CC(=C(C=C12)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
Name
Type
product
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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